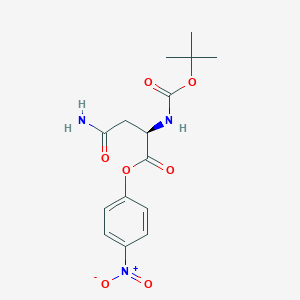

Boc-D-Asn-ONp

Übersicht

Beschreibung

Boc-D-Asn-ONp is a chemical compound with the molecular formula C15H19N3O7. It is commonly used in various fields such as medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable for scientific studies and applications.

Wirkmechanismus

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes involved in this process.

Mode of Action

It is known that the compound plays a role in the formation of n-glycosidic linkages at asparagine residues located in the triplet sequence -asn-x-ser (thr-), where x stands for an arbitrary amino acid residue . This suggests that Boc-D-Asn-ONp may interact with its targets by forming hydrogen bonds, thereby influencing the structure and function of the target molecules .

Biochemical Pathways

Given its role in peptide synthesis and the formation of n-glycosidic linkages, it is likely that the compound influences pathways related to protein synthesis and post-translational modifications .

Pharmacokinetics

As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, the presence of functional groups, and the characteristics of the biological environment in which it is used .

Result of Action

Given its role in the formation of n-glycosidic linkages, it can be inferred that the compound may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, protein folding, and cellular trafficking .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target molecules .

Biochemische Analyse

Biochemical Properties

It is known that in glycoproteins, N-glycosidic linkages appear at the asparagine residues located in the triplet sequence -Asn-X-Ser (Thr-) . This suggests that L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester may interact with enzymes, proteins, and other biomolecules involved in glycosylation .

Molecular Mechanism

It is known that a hydrogen bond is formed between the hydroxyl oxygen of hydroxyl amino acid and the side chain amide hydrogen of asparagine . This suggests that L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asn-ONp typically involves the reaction of L-asparagine with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-Asn-ONp undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Hydrolysis: Water or aqueous solutions of acids or bases are used.

Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are employed.

Major Products Formed

Substitution Reactions: Products include L-asparagine derivatives and substituted phenols.

Hydrolysis: Major products are L-asparagine and 4-nitrophenol.

Reduction: The primary product is the corresponding amino derivative.

Wissenschaftliche Forschungsanwendungen

Boc-D-Asn-ONp is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.

Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and prodrug formulations.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, phenylmethyl ester

- L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-methylphenyl ester

- L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-chlorophenyl ester

Uniqueness

Boc-D-Asn-ONp is unique due to the presence of the nitrophenyl ester group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Biologische Aktivität

Boc-D-Asn-ONp (t-Butyloxycarbonyl-D-asparagine p-nitrophenyl ester) is a derivative of the amino acid D-asparagine, primarily utilized in peptide synthesis and enzyme activity assays. This article delves into its biological activity, applications, and relevant research findings.

This compound has the chemical formula C₁₅H₁₉N₃O₇. The compound features a t-butyloxycarbonyl (Boc) protective group for the amino functionality of D-asparagine and a p-nitrophenyl ester moiety that acts as a leaving group during peptide bond formation. This structure is crucial for its role in various biochemical applications.

The primary function of this compound is to protect the amino group of asparagine during chemical reactions. The Boc group prevents unwanted side reactions, while the 4-nitrophenyl ester facilitates peptide bond formation by acting as a leaving group during nucleophilic substitution reactions.

Biological Activity

While this compound does not exhibit specific biological activity on its own, it plays a significant role in protease activity assays. It is designed to be cleaved by certain proteases that recognize asparagine at their cleavage sites. Upon cleavage, the release of the p-nitrophenyl group generates a chromogenic signal that can be quantified spectrophotometrically, allowing researchers to measure protease activity.

Applications in Scientific Research

This compound is widely applied in various fields, including:

- Peptide Synthesis : It serves as a protecting group for the amino group in peptide synthesis, allowing for selective formation of peptide bonds.

- Drug Development : The compound is used in synthesizing peptide-based drugs and prodrugs.

- Biological Studies : Employed in studying enzyme-substrate interactions and protein folding mechanisms.

Enzyme Activity Assays

In studies involving enzyme kinetics, this compound has been used to assess protease specificity. For instance, research demonstrated that specific proteases could cleave this compound effectively, leading to quantifiable results that provide insights into enzyme behavior.

Comparative Studies

Comparative studies have shown that this compound can be substituted with various nucleophiles, leading to different derivatives. These studies help elucidate the reactivity of this compound with amines or alcohols under specific conditions, which is essential for understanding its utility in synthesizing complex peptides .

Data Table: Summary of Biological Activity Studies

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPXDJMULQXGDD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4587-33-1 | |

| Record name | L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.